(4-Bromobenzo[d]oxazol-2-yl)methanol
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Overview
Description
(4-Bromobenzo[d]oxazol-2-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and a hydroxymethyl group at the second position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobenzo[d]oxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with bromine to introduce the bromine atom at the fourth position. This is followed by the formation of the benzoxazole ring through cyclization. The hydroxymethyl group is then introduced at the second position via a nucleophilic substitution reaction using formaldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
Oxidation: Formation of (4-Bromobenzo[d]oxazol-2-yl)carboxylic acid.
Reduction: Formation of benzo[d]oxazol-2-ylmethanol.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
(4-Bromobenzo[d]oxazol-2-yl)methanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research on its potential as an antimicrobial and anticancer agent is ongoing.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (4-Bromobenzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazol-2-ylmethanol: Lacks the bromine atom at the fourth position.
(4-Chlorobenzo[d]oxazol-2-yl)methanol: Contains a chlorine atom instead of a bromine atom.
(4-Nitrobenzo[d]oxazol-2-yl)methanol: Contains a nitro group instead of a bromine atom.
Uniqueness
(4-Bromobenzo[d]oxazol-2-yl)methanol is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
(4-bromo-1,3-benzoxazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-3,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIOKQCRLKFTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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